molecular formula C13H15NO3S B2546961 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine CAS No. 1797970-37-6

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B2546961
CAS No.: 1797970-37-6
M. Wt: 265.33
InChI Key: FUSAJUVZKNEQGN-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 1,3-benzodioxole moiety, a functional group present in various biologically active natural and synthetic compounds . This structure is fused to a pyrrolidine ring via a carbonyl linker, with an additional methylsulfanyl substituent, which may influence the molecule's electronic properties and metabolic profile. The 1,3-benzodioxole core is found in compounds studied for a range of activities. For instance, some benzodioxole derivatives are being investigated as alpha-amylase inhibitors for potential antidiabetic applications , while other structural analogues, specifically pyrrolidine derivatives containing the benzodioxole group, are the subject of patents for potential psychiatric therapies, such as for disorders like Parkinson's disease and substance use disorder . The specific mechanism of action, pharmacological profile, and primary research applications for this compound require further investigation and characterization by qualified researchers. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-18-10-4-5-14(7-10)13(15)9-2-3-11-12(6-9)17-8-16-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSAJUVZKNEQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Propionic Anhydride

A optimized protocol involves reacting MDB with propionic anhydride in the presence of Zn-Aquivion (a recyclable solid acid catalyst) at 75°C. This method achieves 59% conversion with 34% selectivity toward the desired acylated product. Key parameters include:

Parameter Value
Catalyst Zn-Aquivion
Temperature 75°C
Reaction Time 24 hours
Conversion 59%
Selectivity 34%

The acylated intermediate, 1-(benzo[d]dioxol-5-yl)propan-1-one , is isolated via column chromatography and subsequently converted to the corresponding acid chloride using thionyl chloride (SOCl₂) .

Coupling of Benzodioxole Carbonyl and Functionalized Pyrrolidine

The final step involves coupling the benzodioxole-5-carbonyl chloride with 3-(methylsulfanyl)pyrrolidine via amide bond formation .

Amide Coupling Using EDCI/HOBt

A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

Reagent Quantity (mmol)
Benzodioxole carbonyl chloride 1.0
3-(Methylsulfanyl)pyrrolidine 1.2
EDCI 1.5
HOBt 1.5
Solvent DCM (10 mL)
Reaction Time 12 hours
Yield 85%

The product is purified via recrystallization from ethanol, yielding 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine as a white crystalline solid.

Alternative Synthetic Routes

Sonogashira Coupling

Palladium-catalyzed coupling of terminal alkynes with iodinated benzodioxole derivatives offers a route to alkyne intermediates, which are subsequently functionalized. However, this approach requires additional steps to introduce the methylsulfanyl group.

Analytical Characterization

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 6.78–6.55 (m, benzodioxole-H), 3.80 (s, OCH₂O), 3.45–3.20 (m, pyrrolidine-H), 2.10 (s, SCH₃).
  • MS (ESI+) : m/z 295.1 [M+H]⁺.
  • IR (KBr) : 1674 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-S stretch).

Challenges and Optimization

Key challenges include:

  • Selectivity in Friedel-Crafts Acylation : By-products such as bis(benzo[d]dioxol-5-yl)methane form due to over-acylation. Using substoichiometric Zn-Aquivion (15 mg/mmol) mitigates this issue.
  • Stereochemical Control : Epimerization with NaOMe ensures >20:1 trans:cis ratio in the pyrrolidine ring.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzodioxole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiolates, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes or receptors, which can lead to therapeutic benefits. For example, it has shown promise as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug development for various diseases, including metabolic disorders and obesity .

Case Studies

  • Metabolic Disorders : Research has indicated that derivatives of this compound can be effective in treating conditions like obesity and metabolic syndrome. A patent (WO2011128394A1) discusses its application in managing metabolic disorders by targeting specific pathways involved in glucose metabolism and lipid regulation .
  • Monoamine Oxidase Inhibition : The compound's structural analogs have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Studies have demonstrated that certain derivatives exhibit selective inhibition, suggesting their potential use in treating conditions like Parkinson's disease .

Interaction with Biological Macromolecules

The compound is also used in biological studies to understand its interactions with proteins and nucleic acids. Research has focused on how it affects cellular processes and signaling pathways.

Case Study: Cellular Impact

In vitro studies have shown that 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine can influence cell signaling pathways related to apoptosis and proliferation. These findings suggest its potential role as a therapeutic agent in cancer treatment by modulating key cellular responses .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining benzodioxole, pyrrolidine, and methylsulfanyl groups. Below is a detailed comparison with structurally or functionally related compounds:

Tulmimetostatum

  • Structure: Contains a benzodioxole-carboxamide core but features additional substituents, including a chloro group, methoxyazetidinyl cyclohexyl, and a methylsulfanyl-dihydropyridinone side chain .
  • Key Differences: Larger molecular weight (C₃₁H₄₀ClN₃O₅S vs. target compound’s estimated C₁₃H₁₃NO₃S). Antineoplastic activity due to complex substituents targeting specific pathways .
  • Implications : The target compound’s simpler structure may lack tulmimetostatum’s specificity but could serve as a scaffold for modular drug design.

MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one)

  • Structure: Shares a benzodioxole-pyrrolidine system but incorporates a heptanone chain instead of a carbonyl linkage .
  • Key Differences: Longer aliphatic chain (heptanone) increases hydrophobicity. No methylsulfanyl group; pyrrolidine is unsubstituted.
  • Implications : MDPEP’s extended chain may enhance blood-brain barrier penetration, making it relevant in psychoactive research, whereas the target compound’s methylsulfanyl group could alter metabolic pathways .

5,6-Dibromo-2H-1,3-benzodioxole

  • Structure : A benzodioxole derivative with bromine atoms at positions 5 and 6 .
  • Lacks the pyrrolidine-carbonyl system.
  • Implications : Brominated analogs are often used in medicinal chemistry to enhance binding affinity, but the target compound’s sulfur and nitrogen atoms offer distinct electronic properties .

Pyrrolidine

  • Structure : A simple five-membered amine ring .
  • Key Differences :
    • The target compound’s pyrrolidine is functionalized with a benzodioxole-carbonyl and methylsulfanyl group.
  • Implications : Functionalization likely reduces pyrrolidine’s basicity and modifies its interaction with biological targets.

Pharmacological and Chemical Properties

Table 1: Comparative Analysis of Key Features

Compound Molecular Formula Key Substituents Pharmacological Activity
Target Compound C₁₃H₁₃NO₃S* Benzodioxole-5-carbonyl, 3-(methylsulfanyl)pyrrolidine Hypothesized CNS modulation
Tulmimetostatum C₃₁H₄₀ClN₃O₅S Benzodioxole-carboxamide, methylsulfanyl-dihydropyridinone Antineoplastic
MDPEP C₁₈H₂₅NO₃ Benzodioxolyl, pyrrolidinyl-heptanone Detected in analytical studies
5,6-Dibromo-2H-1,3-benzodioxole C₇H₄Br₂O₂ Bromo substitutions Synthetic intermediate

*Estimated based on structural analysis.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety, a pyrrolidine ring, and a methylsulfanyl group. The synthesis typically involves multi-step organic reactions that start with the preparation of the benzodioxole ring followed by the introduction of the pyrrolidine structure. Various catalysts and specific reaction conditions are employed to optimize yield and purity.

Antidiabetic Properties

Recent studies have highlighted the compound's potential as an inhibitor of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. For instance, a related compound demonstrated potent inhibition against these enzymes with an IC50 value comparable to that of acarbose, a standard antidiabetic drug . This suggests that derivatives of this compound may have therapeutic applications in managing diabetes.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Related benzodioxole derivatives have shown promising results against various pathogens. For example, studies indicated that certain benzodioxole derivatives exhibit significant antibacterial activity . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.

Anti-inflammatory Effects

Research into benzodioxole compounds has revealed anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor signaling pathways.

Case Studies

StudyFocusFindings
Study 1 Antidiabetic ActivityCompound exhibited IC50 values comparable to acarbose against α-glucosidase and α-amylase .
Study 2 Antimicrobial PropertiesRelated benzodioxole derivatives showed significant antibacterial effects .
Study 3 Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines was observed in related compounds .

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